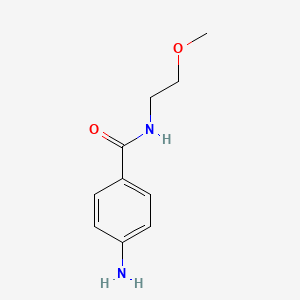

4-amino-N-(2-methoxyethyl)benzamide

Beschreibung

Contextualization of Benzamide (B126) Derivatives in Medicinal and Synthetic Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. chemrxiv.org This structural motif is prevalent in a vast array of natural products and synthetic molecules, demonstrating remarkable versatility. mdpi.com In medicinal chemistry, benzamide derivatives have been extensively investigated and developed into drugs with a wide range of therapeutic applications. Their biological activities are diverse, encompassing anti-inflammatory, antimicrobial, and anticancer properties. nih.gov For instance, certain benzamide derivatives have shown potential as inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a target in the treatment of neurodegenerative diseases. nih.gov The ability of the benzamide scaffold to be readily modified with various substituents allows for the fine-tuning of its pharmacological profile. justia.com

From a synthetic chemistry perspective, benzamides are valuable intermediates. mdpi.com The amide bond, while stable, can be subjected to various chemical transformations, making benzamides useful precursors for the synthesis of other complex molecules. The reactivity of the aromatic ring and the potential for substitution at the nitrogen atom provide chemists with multiple handles to construct diverse molecular architectures.

Structural Characteristics of the 2-methoxyethyl Moiety and its Influence on Molecular Design

The 2-methoxyethyl group, an ether-containing alkyl chain, is a significant structural feature in the design of bioactive molecules. Its incorporation can profoundly influence a compound's physicochemical properties, such as solubility, lipophilicity, and conformational flexibility. The presence of the ether oxygen atom allows for hydrogen bond acceptance, which can be crucial for interactions with biological targets like proteins and nucleic acids.

In the context of medicinal chemistry, the 2-methoxyethyl moiety has been notably utilized in the development of antisense oligonucleotides. Modifications with 2'-O-(2-methoxyethyl) have been shown to enhance the binding affinity of these therapeutic agents to their target RNA, increase their resistance to degradation by nucleases, and improve their pharmacokinetic profiles. bldpharm.com Molecular dynamics simulations have suggested that this enhanced stability can be attributed to the 2'-O-(2-methoxyethyl) side chain promoting a specific A-form helical geometry in nucleic acid duplexes. researchgate.net The side chain itself tends to adopt a relatively rigid conformation, which can pre-organize the molecule for binding. sigmaaldrich.com

The inclusion of a methoxyethyl group can also impact a compound's metabolic stability. The ether linkage is generally more resistant to metabolic cleavage than an ester linkage, which can lead to a longer duration of action in a biological system.

Overview of Research Directions for 4-amino-N-(2-methoxyethyl)benzamide

While specific research dedicated to this compound is not extensively documented in publicly available literature, its structural components suggest several plausible research directions. The 4-aminobenzamide (B1265587) core is a known pharmacophore present in compounds with various biological activities. For example, p-aminobenzamide has been used as a poly(ADP-ribose) polymerase (PADPRP) inhibitor. chemicalbook.com Furthermore, derivatives such as 4-amino-N-(2'-aminophenyl)benzamide have been investigated for their antitumor efficacy, showing preferential activity against slowly growing tumors. nih.gov

The N-(2-methoxyethyl) side chain, as previously discussed, can confer advantageous properties such as improved metabolic stability and binding affinity. Therefore, a primary research avenue for this compound would be the investigation of its potential as a therapeutic agent. This would involve its synthesis and subsequent screening for a variety of biological activities, including but not limited to:

Enzyme Inhibition: Given the prevalence of benzamides as enzyme inhibitors, this compound could be tested against a panel of enzymes, such as kinases, proteases, or the aforementioned MAO-B.

Anticancer Activity: Drawing parallels with other 4-aminobenzamide derivatives, its cytotoxic effects against various cancer cell lines could be evaluated.

Antimicrobial Properties: The benzamide scaffold is also found in some antimicrobial agents, making this a viable area of investigation.

In addition to its potential biological applications, this compound could serve as a valuable building block in synthetic chemistry. The primary amino group on the benzene ring and the amide functionality provide reactive sites for further chemical modifications, allowing for the creation of more complex molecules and chemical libraries for drug discovery screening.

Below is a table summarizing the key structural components and their potential contributions to the properties of this compound, which could guide future research.

| Structural Component | Potential Influence on Molecular Properties and Research Direction |

| Benzamide Core | Provides a rigid scaffold. Known to be present in compounds with diverse biological activities, suggesting potential for medicinal chemistry applications. chemrxiv.orgmdpi.comnih.gov |

| 4-Amino Group | Can act as a hydrogen bond donor and a site for further chemical modification. Found in other bioactive benzamides with antitumor and enzyme inhibitory properties. nih.govchemicalbook.com |

| N-(2-methoxyethyl) Moiety | Can enhance solubility, metabolic stability, and binding affinity to biological targets through hydrogen bonding. bldpharm.comresearchgate.net |

Further research, beginning with the synthesis and basic characterization of this compound, is necessary to elucidate its actual properties and potential applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLTXNUHPJFIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405779 | |

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95086-97-8 | |

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Amino N 2 Methoxyethyl Benzamide

Established Synthetic Pathways for the Benzamide (B126) Core

The formation of the central benzamide structure of 4-amino-N-(2-methoxyethyl)benzamide relies on well-established chemical reactions. These pathways are foundational in organic synthesis and provide reliable routes to the target molecule.

Amidation Reactions via Benzoyl Chloride Derivatives

A primary and highly effective method for synthesizing this compound is through the acylation of 2-methoxyethylamine (B85606) with a 4-aminobenzoyl chloride derivative. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The use of a protected 4-aminobenzoyl chloride, such as 4-nitrobenzoyl chloride, followed by a reduction step, is a common strategy to avoid side reactions involving the amino group.

The general reaction scheme is as follows:

Acylation: 4-Nitrobenzoyl chloride is reacted with 2-methoxyethylamine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

Reduction: The resulting 4-nitro-N-(2-methoxyethyl)benzamide is then reduced to the target compound, this compound. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

A similar synthetic approach has been documented for the synthesis of related compounds, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide), highlighting the versatility of this method. mdpi.comresearchgate.net The reaction of an acid chloride with an amine in a bio-based solvent like Cyrene™ has also been explored, offering a greener alternative. hud.ac.uk

Table 1: Reaction Conditions for Amidation via Benzoyl Chloride Derivatives

| Step | Reactants | Reagents/Catalysts | Solvent | Typical Conditions |

| Acylation | 4-Nitrobenzoyl chloride, 2-Methoxyethylamine | Triethylamine or Pyridine | Dichloromethane, THF | 0°C to room temperature |

| Reduction | 4-Nitro-N-(2-methoxyethyl)benzamide | H₂, Pd/C or Sn/HCl | Ethanol (B145695), Ethyl acetate | Room temperature to reflux |

Aminolysis Approaches Utilizing Substituted Amines

Aminolysis, the reaction of an ester with an amine to form an amide, presents an alternative route to the benzamide core. In this approach, an alkyl 4-aminobenzoate (B8803810), such as methyl or ethyl 4-aminobenzoate, is treated with 2-methoxyethylamine. This reaction is often catalyzed by heat or the addition of a catalyst and may require forcing conditions to drive the equilibrium towards the amide product.

The direct aminolysis of ethyl 4-aminobenzoate with 2-methoxyethylamine can be performed, although the reaction may be slow. Transesterification catalysts can sometimes be employed to facilitate this type of transformation. google.com A study on the synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide demonstrated a successful aminolysis reaction using ethanol as a solvent under autoclave conditions, achieving a good yield and highlighting a green chemistry approach. chemicalbook.com

Table 2: Conditions for Aminolysis of 4-Aminobenzoate Esters

| Reactants | Catalyst/Conditions | Solvent | Product | Reference |

| Ethyl 4-aminobenzoate, 2-Methoxyethylamine | Heat (e.g., 160°C), Autoclave | Ethanol | This compound | chemicalbook.com |

| Alkyl 4-aminobenzoate, Alcohol reagent | Transesterification catalyst | Toluene or Xylene | Aminobenzoate ester | google.com |

Application of Isatoic Anhydride (B1165640) in Related Benzamide Syntheses

Isatoic anhydride is a versatile reagent for the synthesis of ortho-amino-substituted benzamides. The reaction of isatoic anhydride with a primary amine, such as 2-methoxyethylamine, leads to the ring-opening of the anhydride and the formation of the corresponding 2-amino-N-substituted benzamide. acs.org This reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by the loss of carbon dioxide.

While this method directly yields a 2-aminobenzamide, it is a significant pathway in the synthesis of various quinazolinones and other heterocyclic systems. nih.govresearchgate.net The reaction is often carried out in a polar solvent and can be influenced by the nature of the amine and the reaction conditions. acs.orgacs.org The synthesis of isatoic anhydrides themselves can be achieved from isatins through oxidation. google.com

Advanced Synthetic Transformations

Beyond the initial construction of the benzamide core, advanced synthetic methods can be employed for the introduction of functional groups and the structural diversification of this compound.

Reductive Amination for Functional Group Introduction

Reductive amination is a powerful tool in medicinal chemistry for the formation of carbon-nitrogen bonds. nih.gov This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of this compound, reductive amination could be utilized in several ways. For instance, a precursor containing a nitro group could be reduced to an amine, which is then further functionalized. More directly, if a suitable aldehyde or ketone precursor of the benzamide is available, the 4-amino group could be introduced via reductive amination with ammonia. The process is widely used in the synthesis of pharmaceuticals due to its operational simplicity and the availability of a wide range of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgorganic-chemistry.org Biological systems also utilize reductive amination pathways. libretexts.org

Table 3: Reductive Amination for Amine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Aldehyde/Ketone | Ammonia | H₂/Ni, NaBH(OAc)₃ | Primary Amine |

| Aldehyde/Ketone | Primary Amine | NaBH(OAc)₃, NaBH₃CN | Secondary Amine |

| Aldehyde/Ketone | Secondary Amine | NaBH(OAc)₃, NaBH₃CN | Tertiary Amine |

Palladium-Catalyzed Cross-Coupling Strategies for Structural Diversification

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmit.edu These reactions offer a versatile platform for the structural diversification of molecules like this compound.

For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be used to introduce the 4-amino group onto an aromatic ring bearing a halide or triflate. nih.gov Conversely, the amino group of the benzamide could be used as a nucleophile to couple with various aryl or heteroaryl halides, leading to a diverse library of N-arylated derivatives. beilstein-journals.org Furthermore, other positions on the benzene (B151609) ring could be functionalized using reactions like the Suzuki or Heck coupling if a suitable handle (e.g., a bromine atom) is present on the ring. These methods are crucial for exploring the structure-activity relationships of pharmaceutical candidates. nih.gov

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Diversification

| Reaction Type | Coupling Partners | Catalyst System (Example) | Potential Product Feature | Reference |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | C-N bond formation | nih.govbeilstein-journals.org |

| Suzuki Coupling | Aryl halide, Boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C bond formation | researchgate.net |

| Heck Coupling | Aryl halide, Alkene | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) | Aryl-substituted alkene | researchgate.net |

Benzamidomethylation Reactions for Analog Preparation

Benzamidomethylation reactions represent a valuable tool for the functionalization of aromatic compounds and the preparation of a diverse range of benzamide analogs. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided information, the general principles of benzamide synthesis can be applied.

One approach to forming the core benzamide structure is through the Friedel-Crafts carboxamidation of arenes. For instance, the use of cyanoguanidine as a reagent in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF3SO3H) can directly convert arenes to their corresponding benzamide derivatives. nih.gov The proposed mechanism involves the formation of a superelectrophilic intermediate, which then undergoes electrophilic aromatic substitution. nih.gov This method could potentially be adapted for the synthesis of precursors to this compound by using an appropriately substituted aniline (B41778) derivative as the starting arene.

The preparation of various N-substituted benzamide analogs has been widely explored. For example, a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs have been synthesized to investigate their biological activity. nih.gov These syntheses typically involve the coupling of a substituted benzoic acid with an appropriate amine.

Strategic Use of Directed Metalation Groups

Directed metalation groups (DMGs) are powerful tools in organic synthesis for achieving regioselective functionalization of aromatic rings. acs.orgnih.gov The amide group itself can act as a DMG, facilitating ortho-lithiation and subsequent reaction with an electrophile. researchgate.net This strategy allows for the introduction of substituents at specific positions on the benzene ring, which is crucial for building complex molecules.

The aryl O-carbamate group (ArOAm), particularly Ar-OCONEt2, is recognized as one of the most potent DMGs in directed ortho metalation (DoM) chemistry. acs.orgnih.gov This group can direct metalation to the ortho position with high efficiency, enabling the synthesis of polysubstituted aromatic compounds. acs.orgnih.gov While a direct application to this compound is not explicitly mentioned, this methodology offers a strategic approach to synthesizing substituted precursors. For instance, a phenol (B47542) derivative could be converted to an O-carbamate, which then directs the introduction of a substituent ortho to the carbamate (B1207046) group. Subsequent manipulation of the functional groups could lead to the desired this compound scaffold.

The relative power of different DMGs has been established through competition studies, with the O-carbamate group often showing superiority over other groups like methoxy (B1213986) and chloro. acs.orgnih.gov This predictability is a key advantage in planning synthetic routes. The development of template-based approaches is further expanding the scope of directed metalation, allowing for deprotonation at meta positions, which breaks the conventional ortho-directing paradigm. strath.ac.uk

Synthetic Route Optimization and Process Chemistry

The optimization of synthetic routes is a critical aspect of chemical manufacturing, aiming to enhance yields, improve reaction efficiency, and ensure the purity of the final product.

Several strategies can be employed to improve the yield and efficiency of benzamide synthesis. The choice of coupling reagents and additives in amide bond formation is crucial. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu), are commonly employed to facilitate the reaction between a carboxylic acid and an amine. bachem.com More advanced coupling reagents, such as TBTU and HCTU, can offer higher reaction rates and improved outcomes, especially for sterically hindered substrates. bachem.com

The reaction conditions, including solvent, temperature, and reaction time, also play a significant role. For instance, a study on the synthesis of a particular amide, MTP, demonstrated that changing the synthetic method resulted in a shorter reaction time (from 12 hours to 4 hours) and a higher yield (from 56% to 73%). researchgate.net The use of high-throughput experimentation (HTE) platforms allows for the rapid screening of a wide range of reaction conditions to identify the optimal parameters for a given transformation. chemrxiv.org Machine learning models are also being developed to predict reaction yields with high accuracy, further aiding in the optimization process. chemrxiv.org

Table 1: Comparison of Synthetic Methods for Amide Bond Formation

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Carbodiimide Coupling | DCC, HOBt/HOSu | Widely used, cost-effective | Formation of dicyclohexylurea byproduct can complicate purification |

| Uronium/Guanidinium Reagents | TBTU, HCTU | High reactivity, suitable for difficult couplings | Higher cost compared to carbodiimides |

| Triazine-based Reagents | DMTMM | Can be used in aqueous or alcoholic solutions | May not be as common as other reagents |

| Friedel-Crafts Carboxamidation | Cyanoguanidine, Superacid | Direct conversion of arenes to benzamides | Requires strong, corrosive acids |

After synthesis, the purification of this compound is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for this purpose. nih.govnih.gov Flash column chromatography on silica (B1680970) gel, in particular, is a rapid method for obtaining pure compounds, often eliminating the need for recrystallization. nih.gov This technique has been successfully applied to purify a variety of compounds, including those with different polarities and functional groups. nih.gov

The choice of the mobile phase (eluent) is critical for achieving good separation in column chromatography. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a range of polarities. nih.gov Other purification techniques that may be applicable include recrystallization and preparative thin-layer chromatography (TLC). The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.netchemrxiv.org

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.netnih.govblazingprojects.com These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. researchgate.netnih.gov

In the context of benzamide synthesis, applying green chemistry could involve several strategies:

Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources instead of petroleum-based chemicals. nih.govijrar.org

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and minimize waste. researchgate.netijrar.org Catalytic processes are often more efficient and selective than stoichiometric reactions. ijrar.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. researchgate.net Solvent-free reaction conditions are an even more sustainable option. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. ijrar.org

Waste Prevention: Designing synthetic routes that generate minimal waste. This is often quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. nih.gov

For example, the traditional synthesis of aryl O-carbamates often involves the use of toxic phosgene. acs.orgnih.gov A greener alternative that has been explored is the use of carbon dioxide (CO2) as a C1 source. acs.orgnih.gov Similarly, developing one-pot and multicomponent reactions aligns with green chemistry principles by reducing the number of synthetic steps and associated waste generation. nih.gov

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the presence and arrangement of hydrogen atoms (protons) in a molecule. For 4-amino-N-(2-methoxyethyl)benzamide, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the protons of the ethyl chain, the methoxy (B1213986) group, and the amine and amide groups.

The aromatic region is expected to show a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the amino group (C2 and C6) and those adjacent to the carbonyl group (C3 and C5) will appear as doublets due to coupling with their neighboring protons. The protons of the 2-methoxyethyl side chain will exhibit signals corresponding to the two methylene (B1212753) groups (-CH₂-N and -CH₂-O) and the methoxy group (-OCH₃). The amide proton (-NH-) will likely appear as a triplet due to coupling with the adjacent methylene group, while the amino protons (-NH₂) will present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (adjacent to C=O) | ~ 7.6 - 7.8 | Doublet |

| Aromatic H (adjacent to NH₂) | ~ 6.6 - 6.8 | Doublet |

| Amide NH | ~ 8.0 - 8.5 | Triplet |

| Amino NH₂ | ~ 4.0 - 5.0 | Broad Singlet |

| -CH₂-N- | ~ 3.5 - 3.7 | Quartet |

| -CH₂-O- | ~ 3.4 - 3.6 | Triplet |

| -OCH₃ | ~ 3.3 | Singlet |

Note: Predicted values are based on the analysis of similar benzamide (B126) structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show a signal for the carbonyl carbon of the amide group at the downfield end of the spectrum. The aromatic carbons will appear in the region typical for benzene derivatives, with the carbon attached to the amino group and the carbon attached to the carbonyl group being significantly influenced by these substituents. The aliphatic carbons of the 2-methoxyethyl group will resonate at higher field strengths. The chemical shifts of the carbonyl carbons in amino acid and peptide derivatives have been shown to be sensitive to solvent polarity and hydrogen bonding interactions. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~ 167 |

| Aromatic C-NH₂ | ~ 150 |

| Aromatic C-H | ~ 128-130 |

| Aromatic C-H | ~ 113-115 |

| Aromatic C-C=O | ~ 125 |

| -CH₂-N- | ~ 71 |

| -OCH₃ | ~ 59 |

| -CH₂-O- | ~ 40 |

Note: Predicted values are based on the analysis of related benzamide and aniline (B41778) derivatives. rsc.orgchemicalbook.com Actual experimental values may vary.

Vibrational Spectroscopic Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding. Techniques such as FT-IR and Raman spectroscopy are essential for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's functional groups. For this compound, the FT-IR spectrum will confirm the presence of the amine, amide, ether, and aromatic functionalities.

Key expected absorption bands include the N-H stretching vibrations of the primary amine and the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). The spectrum will also feature C-O stretching from the ether linkage and characteristic C-H and C=C stretching and bending vibrations from the aromatic ring.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (NH₂) | 3300 - 3500 (two bands) |

| N-H Stretch | Secondary Amide (N-H) | 3200 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-N Stretch | Amine/Amide | 1250 - 1350 |

| C-O Stretch | Ether | 1050 - 1150 |

| C-H Bend | Aromatic (para-disubstituted) | 800 - 850 |

Note: Based on established correlation tables and data from similar compounds. mdpi.comchemicalbook.comresearchgate.net

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. mdpi.com It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, a Raman spectrum would be expected to show strong signals for the symmetric stretching of the aromatic ring. The C-C backbone vibrations and the symmetric vibrations of the methoxy group would also be prominent. Raman spectroscopy can be a powerful tool for studying the vibrational properties of molecules, including peptides and proteins. nih.gov The technique is sensitive to the electronic polarizability of the molecule, which can be influenced by its environment. nih.gov

Mass Spectrometry (MS) for Molecular Ion Characterization and Purity Assessment

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the weakest bonds in the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the amide bond, the ether linkage, and the bonds of the ethyl chain. Analysis of these fragments provides further confirmation of the compound's structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 208.12 |

| [M+H]⁺ | Protonated Molecular Ion | 209.13 |

| [M+Na]⁺ | Sodiated Molecular Ion | 231.11 |

| [C₇H₇NO]⁺ | Fragment from cleavage of N-CH₂ bond | 121.05 |

| [C₈H₈NO]⁺ | Fragment from cleavage of O-CH₂ bond | 134.06 |

| [C₃H₇O]⁺ | Methoxyethyl fragment | 59.05 |

Note: Predicted m/z values are based on the elemental composition and common fragmentation patterns of similar benzamides. researchgate.netuni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption spectra or data detailing the specific electronic transitions (e.g., λmax values) for this compound could be located. While the electronic transitions of the 4-aminobenzamide (B1265587) chromophore are documented for similar molecules, providing that information would be speculative and would not adhere to the strict focus on the title compound.

Elemental Analysis for Stoichiometric Composition Verification

Similarly, no published experimental results from the elemental analysis of this compound were found. This analysis is crucial for confirming the empirical formula (C₁₀H₁₄N₂O₂) by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated theoretical values. Without access to research where this specific compound was synthesized and characterized, no factual data can be presented.

Because of the absence of specific research findings for this compound, generating an article with the required level of detail and scientific accuracy is not possible.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to predict various molecular properties.

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Characterization

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. For instance, in related benzamide (B126) derivatives, DFT calculations have been employed to determine these energy values, which are crucial for understanding their electronic behavior. However, specific HOMO-LUMO energy values and orbital distribution maps for 4-amino-N-(2-methoxyethyl)benzamide are not documented in available research.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the sites of electrophilic and nucleophilic attack within a molecule. The MEP surface displays the charge distribution, with different colors representing electron-rich (negative potential) and electron-poor (positive potential) regions. For many similar organic molecules, MEP analysis has successfully identified reactive sites. For example, studies on other aromatic amides have used MEP to pinpoint the electronegative oxygen and nitrogen atoms as likely sites for electrophilic attack. Specific MEP maps for this compound are not available in the current body of literature.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption)

DFT calculations can also be used to predict spectroscopic properties. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis absorption spectra) can aid in the interpretation of experimental data. For a variety of compounds, a good correlation between calculated and experimental spectra has been achieved, often with the use of a scaling factor for the vibrational frequencies. The prediction of these parameters for this compound has not been reported.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein target.

Prediction of Ligand-Target Binding Modes and Affinities

Docking simulations can provide valuable information on the binding mode and affinity of a ligand within the active site of a target protein. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. While molecular docking studies have been conducted on numerous benzamide derivatives to explore their potential as inhibitors of various enzymes, such studies specifically featuring this compound are not described in the available scientific reports.

Identification of Key Interacting Residues and Specific Hydrogen Bonds

A crucial outcome of molecular docking is the identification of key amino acid residues in the protein's active site that interact with the ligand. These interactions, particularly hydrogen bonds, are vital for the stability of the ligand-protein complex. For many pharmacologically active compounds, detailed analyses of these interactions have provided a rationale for their biological activity. However, there is no published data detailing the specific hydrogen bonds and other interacting residues for this compound with any biological target.

Active Site Characterization and Conformational Analysis

The biological activity of a ligand like this compound is intrinsically linked to its ability to bind to a specific protein target. Understanding the three-dimensional space of the binding site and the conformational preferences of the ligand is therefore crucial. While direct crystallographic data for this specific compound in a protein active site is not publicly available, insights can be gleaned from studies of analogous benzamide derivatives and the application of computational methods.

Active Site Interactions:

Studies on various benzamide derivatives have shown that they can target a range of proteins, including enzymes like histone deacetylases (HDACs) and cell division protein FtsZ. nih.govdrugdesign.org The active sites of these proteins often feature a combination of hydrophobic pockets and specific hydrogen bonding residues. For instance, the binding of benzamide inhibitors to the FtsZ protein has been shown to involve crucial hydrogen bond interactions with residues such as Val207, Asn263, and Leu209. nih.gov Similarly, active-site-directed inhibitors of trypsin, another enzyme family, demonstrate binding guided by primary specificity pockets and the formation of covalent or non-covalent interactions with key catalytic residues like Ser195. rsc.orgresearchgate.net

For this compound, the aminobenzamide core provides key features for interaction. The aromatic ring can engage in hydrophobic and π-stacking interactions within the active site. The 4-amino group and the amide moiety are capable of acting as hydrogen bond donors and acceptors, forming specific directional interactions with the protein backbone or side chains. The methoxy (B1213986) group can also participate in hydrogen bonding as an acceptor.

Conformational Analysis:

The conformational flexibility of this compound, particularly around the N-(2-methoxyethyl) side chain, is a critical determinant of its binding affinity and selectivity. The study of the conformational preferences of flexible ligands is a significant area of computational drug design. researchgate.netnih.gov

The N-(2-methoxyethyl) side chain possesses several rotatable bonds, allowing it to adopt a variety of conformations. Molecular dynamics simulations of similar 2'-O-(2-methoxyethyl)-modified nucleic acids have indicated that such side chains can exhibit a surprisingly rigid geometry, with preferred rotational angles around the C-C and C-O bonds. nih.gov Specifically, a preference for trans and gauche conformations is often observed. This suggests that while the side chain is flexible, it may not explore its entire conformational space upon binding, instead favoring a limited set of low-energy conformations.

To definitively map the bioactive conformation of a flexible ligand, the design and synthesis of rigid analogues is a powerful strategy. By systematically constraining the rotatable bonds, it is possible to identify which conformations lead to optimal binding. In the absence of such experimental data for this compound, computational methods like systematic conformational searches and molecular dynamics simulations are employed to explore the potential energy landscape and identify low-energy, and therefore more probable, conformations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic view of the ligand-target complex, providing insights into its stability and the nature of the interactions over time.

Investigation of Ligand-Target Complex Stability and Dynamic Interactions

MD simulations can be used to assess the stability of the binding pose of this compound within a putative protein target. By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked position, researchers can determine if the ligand remains stably bound or if it diffuses away from the active site.

Furthermore, MD simulations provide a detailed picture of the dynamic hydrogen bond network and hydrophobic contacts between the ligand and the protein. For this compound, this would involve tracking the persistence of hydrogen bonds formed by the amino and amide groups, as well as the stability of the interactions involving the methoxyethyl side chain. Studies on related benzamide inhibitors have successfully used MD simulations to confirm the stability of ligand-protein complexes and to rationalize the observed binding affinities. nih.gov For example, a 15 ns MD simulation was used to confirm the stability of a benzamide-FtsZ protein complex. nih.gov

Analysis of Solvent Accessible Surface Area and Conformational Changes

MD simulations also allow for the analysis of conformational changes in both the ligand and the protein upon complex formation. The flexibility of the N-(2-methoxyethyl) side chain of this compound can be analyzed by tracking the dihedral angles along the chain throughout the simulation. This can reveal whether the side chain adopts a single dominant conformation or if it remains flexible within the active site. Similarly, the protein may undergo induced-fit conformational changes to accommodate the ligand, which can be quantified by analyzing the RMSD of the active site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Generation and Application of Molecular Descriptors

The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. These descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields).

For a molecule like this compound, a wide range of descriptors can be calculated to capture its physicochemical properties.

| Descriptor Class | Examples | Relevance to this compound |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Counts, Bond Counts | Basic properties influencing size and composition. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Shape Indices (e.g., Kappa indices) | Describes molecular branching and shape, which have been shown to be important for the antimicrobial activity of substituted benzamides. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA), Molecular Volume | Relates to the molecule's size and potential for interaction with the solvent and receptor. |

| Electronic (3D) | Partial Charges, Dipole Moment, HOMO/LUMO energies | Crucial for describing electrostatic interactions and reactivity. The amino and methoxy groups significantly influence the electronic properties. |

| Physicochemical | LogP (lipophilicity), pKa (ionization) | Important for bioavailability and interaction with biological membranes. The amino group's pKa is a key determinant of its charge state. |

The selection of appropriate descriptors is a critical step in QSAR model development. For benzamide derivatives, studies have shown the importance of descriptors related to hydrophobicity, electronic properties, and molecular shape.

Development of Predictive Models for Biological Activity

Once a set of descriptors is generated for a series of analogous compounds with known biological activities, statistical methods are used to build a predictive QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose.

For example, a hypothetical QSAR study on a series of 4-amino-N-substituted benzamides might yield an equation like:

pIC50 = c0 + c1LogP + c2SASA + c3*DipoleMoment

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the biological activity of novel benzamide derivatives, including this compound, before their synthesis.

The statistical quality of a QSAR model is assessed through various parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A robust and predictive QSAR model can be a valuable tool in guiding the design and optimization of new, more potent analogues.

Pharmacophore Modeling and Virtual Screening Methodologies

Computational chemistry and molecular modeling are pivotal in modern drug discovery, offering insights into molecular interactions and expediting the identification of novel therapeutic agents. For benzamide derivatives, including this compound, these methodologies, particularly pharmacophore modeling and virtual screening, are instrumental in exploring their therapeutic potential.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for searching large chemical databases to find novel, active compounds. nih.govnih.gov Virtual screening, a computational technique, utilizes these pharmacophore models to rapidly screen vast libraries of compounds and identify those most likely to bind to a drug target. nih.govresearchgate.net

Pharmacophore Model Development for Benzamide Scaffolds

Pharmacophore models for various benzamide derivatives have been successfully developed to understand their structure-activity relationships (SAR) for different biological targets. These models typically consist of key features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic groups (HY). nih.gov

For instance, in a study focused on developing glucokinase activators, a pharmacophore hypothesis, ADRR_1, was generated for a series of benzamide derivatives. nih.gov This model highlighted the critical features necessary for biological activity. nih.gov Similarly, research on N-benzyl benzamide derivatives as melanogenesis inhibitors led to the development of a 3D pharmacophore model that was validated through statistical methods. nih.gov The quality and predictive power of these models are often assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). nih.govtandfonline.com

Table 1: Statistical Validation of Benzamide-Based Pharmacophore Models

| Model Target | Model Type | Q² | R² | Reference |

|---|---|---|---|---|

| Melanogenesis Inhibitors (N-benzyl benzamides) | 3D-PhaM | 0.862 | 0.913 | nih.gov |

| ROCK1 Inhibitors (Benzamide derivatives) | CoMFA | 0.616 | 0.972 | tandfonline.com |

| ROCK1 Inhibitors (Benzamide derivatives) | CoMSIA | 0.740 | 0.982 | tandfonline.com |

| Glucokinase Activators (Benzamide derivatives) | Atom-based 3D-QSAR | >0.52 | >0.99 | nih.gov |

| Glucokinase Activators (Benzamide derivatives) | Field-based 3D-QSAR | >0.71 | >0.98 | nih.gov |

Application in Virtual Screening Campaigns

Once a robust pharmacophore model is established, it can be employed in virtual screening campaigns to identify potential hit compounds from large chemical libraries like the ZINC database. nih.govresearchgate.net This process significantly narrows down the number of compounds for experimental testing.

A notable example involved the virtual screening of the ZINC database for novel glucokinase activators using a pharmacophore model derived from benzamide analogs. nih.gov This study successfully identified a hit compound, ZINC08974524, which exhibited favorable binding interactions with the target enzyme in subsequent molecular docking simulations. nih.gov The docking analysis revealed that the hit compound formed key interactions with amino acid residues such as ARG63, ARG250, THR65, and TYR214. nih.gov

In another study targeting Rho-associated kinase-1 (ROCK1), a virtual screening protocol based on a pharmacophore model identified two compounds, VS03 and VS05, with high predicted activity and favorable docking scores. tandfonline.comresearchgate.net These computational approaches, combining pharmacophore modeling with molecular docking and dynamics simulations, provide a powerful strategy for the rational design and discovery of new inhibitors based on the benzamide scaffold. tandfonline.com

Table 2: Examples of Virtual Screening Hits from Benzamide-Based Models

| Target | Screening Database | Identified Hit Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Glucokinase | ZINC | ZINC08974524 | -11.17 (SP) / -8.43 (XP) | ARG63, ARG250, THR65, TYR214 | nih.gov |

| ROCK1 | Not Specified | VS03 | High | Not Specified | tandfonline.comresearchgate.net |

| ROCK1 | Not Specified | VS05 | High | Not Specified | tandfonline.comresearchgate.net |

| Neuronal Nicotinic Receptors | Chembridge CNS Diversity Set | Compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) | Not Specified | Not Specified | nih.gov |

Structure Activity Relationship Sar and Derivatization Strategies

Systematic Chemical Modification of the 4-amino-N-(2-methoxyethyl)benzamide Scaffold

Systematic modification involves the methodical alteration of different parts of the lead structure—the aromatic ring, the N-substituent, and the linker moiety—to observe the resulting changes in biological activity.

The benzene (B151609) ring of the benzamide (B126) core is a prime target for modification. The introduction of various substituents can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

The inherent 4-amino group is an electron-donating group that influences the reactivity of the aromatic system. Further substitution on the ring can fine-tune the molecule's properties. For instance, studies on analogous benzamides show that introducing additional electron-donating groups, such as methoxy (B1213986) (-OCH₃) or hydroxy (-OH) groups, can enhance certain biological activities, like antioxidant potential. nih.gov The position of these substituents is critical; an ortho-methoxy group can influence the conformation of the adjacent amide group, while a hydroxy group in the same position may form an intramolecular hydrogen bond with the amide carbonyl, effectively masking its polarity and altering lipophilicity. nih.govnih.gov

Conversely, the introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or a nitro group (-NO₂), can also modulate activity. nih.gov In a series of N-(2-aminoethyl)benzamide analogs, halo- and nitro-substitutions were synthesized to explore their effects as monoamine oxidase-B (MAO-B) inhibitors, with their relative potencies being rationalized by steric and hydrophobic effects. nih.gov The electron-withdrawing nature of heterocyclic rings has also been exploited in drug design to enhance hydrogen-bonding capabilities or to design mechanism-based inhibitors. nih.gov

The effect of substituents can be quantitatively analyzed using techniques like 13C nuclear magnetic resonance (NMR). Studies on 4-substituted benzamides have shown that the chemical shift of the carbonyl carbon is sensitive to the electronic effects of the para-substituent, indicating that π-polarization is a prevalent resonance effect. rsc.org

Table 1: Influence of Aromatic Ring Substituents on Benzamide Properties

| Substituent Type | Position | Observed Effect | Reference |

| Hydroxy (-OH) | 6-position (ortho) | Increases lipophilicity (log kw) via intramolecular H-bond. | nih.gov |

| Methoxy (-OCH₃) | 6-position (ortho) | Decreases lipophilicity (log kw). | nih.gov |

| Methoxy (-OCH₃) | 3-position | Lowers lipophilicity (log kw) by weakening H-bond from adjacent 2-methoxy group. | nih.gov |

| Halogen (-Cl) | 4-position | Acts as a competitive, time-dependent inhibitor of MAO-B. | nih.gov |

| Nitro (-NO₂) | 4-position | Acts as a competitive, time-dependent inhibitor of MAO-B. | nih.gov |

| Cyclopropyl | 2-position | Creates a specific analog, 4-Amino-2-cyclopropyl-N-(2-methoxyethyl)benzamide. | nih.gov |

The N-(2-methoxyethyl) side chain plays a crucial role in defining the molecule's solubility, permeability, and ability to form hydrogen bonds. Variations in this substituent can dramatically impact the compound's pharmacokinetic and pharmacodynamic profile.

Studies on related N-substituted aminoamides have shown a clear link between the structure of the N-substituent and pharmacological activity. researchgate.net For example, replacing the methoxyethyl group with other functionalities, such as a diethylaminoethyl group as seen in the well-known derivative procainamide (B1213733), alters the compound's basicity and interaction profile. researchgate.netnih.gov The synthesis and characterization of such analogs are well-documented, providing a pathway for creating diverse derivatives. researchgate.net

The exploration of different N-substituents can range from simple changes in alkyl chain length to the introduction of cyclic or aromatic moieties. mdpi.com Research on benzimidazole (B57391) derivatives demonstrated that the type of substituent on the nitrogen atom—whether a simple aliphatic chain or a more complex aromatic group—significantly influences biological activity. mdpi.com Similarly, replacing the N-alkyl group with N-aryl groups has been explored in other benzamide series to optimize antioxidant properties. nih.gov The lipophilicity and, consequently, the biological activity of substituted benzamides are highly dependent on these N-substituent variations. nih.gov

Table 2: Impact of N-Substituent Variation on Benzamide Derivatives

| Original N-Substituent | Modified N-Substituent | Key Structural Change | Impact | Reference |

| -(2-methoxyethyl) | -(2-(diethylamino)ethyl) | Replacement of ether with tertiary amine. | Forms the compound Procainamide; alters basicity and biological interactions. | researchgate.netnih.gov |

| -(2-pyrrolidinyl)methyl | Varied alkyl groups | Modification of the amine substituent. | Affects apparent lipophilicity (log kw). | nih.gov |

| N-H | N-isobutyl | Introduction of an aliphatic chain. | Influences antiproliferative activity in benzimidazole Schiff bases. | mdpi.com |

| N-H | N-phenyl | Introduction of an aromatic ring. | Influences antiproliferative activity; can increase antioxidant potential. | nih.govmdpi.com |

| N-H | N-piperidinomethyl | Introduction of a cyclic amine. | Leads to inhibition of cardiac nerve conduction. | researchgate.net |

The amide bond (-CONH-) in this compound acts as a linker connecting the aromatic core to the N-substituent side chain. The optimization of this linker is a key strategy in drug design to improve target specificity and potency. ontosight.ai While the amide bond itself is relatively rigid, modifications to adjacent structures or its complete replacement with bioisosteres can refine the compound's properties. nih.gov

In the broader context of drug design, linker technology is highly advanced, particularly in fields like antibody-drug conjugates (ADCs). binghamton.edu In ADCs, peptide linkers are engineered to be stable in circulation but cleavable under specific conditions within target cells. binghamton.edu The principles from this field—designing linkers with controlled stability and release characteristics—can be applied to smaller molecules. For example, replacing a simple amide linker with a more complex one, such as a malonamide (B141969) linker instead of a glycinamide, has been shown to increase potency and selectivity against certain enzyme targets. ontosight.ai

Rational Design of this compound Analogs

Rational drug design leverages an understanding of a biological target's structure and the lead compound's SAR to create more effective molecules. This approach contrasts with traditional random screening by being more directed and efficient.

Modern drug design is heavily reliant on the synergy between computational modeling and experimental validation. nih.govresearchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can predict the biological activity of novel analogs before they are synthesized. mdpi.com QSAR studies identify key molecular descriptors—such as lipophilicity (slogP) and aspects of molecular surface area (vsurf)—that correlate with activity, thereby guiding the design of new derivatives with enhanced potency. mdpi.com

Molecular modeling techniques like Density Functional Theory (DFT) can be used to calculate the electronic properties and geometric structures of proposed analogs, as demonstrated in the study of a procainamide-tetraphenylborate complex. nih.gov These computational insights help in understanding receptor-ligand interactions and in designing molecules with better binding affinity. researchgate.net

Structure-based drug design is another powerful tool, used when the 3D structure of the biological target is known. This approach was successfully used in the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold, where X-ray crystallography informed the design of modifications that improved both potency and selectivity. nih.gov The concept of bioisosterism is a fundamental principle in rational design, allowing chemists to strategically replace functional groups to enhance desired properties while maintaining key interactions. nih.gov These structure-guided computational approaches are instrumental in the design of novel, selective inhibitors. chemrxiv.org

The culmination of rational design is the synthesis and testing of the proposed molecules. The creation of a library of derivatives allows for the efficient exploration of the SAR and the identification of lead candidates. nih.gov The synthesis of benzamide derivatives typically involves standard organic chemistry reactions, such as the amidation of a carboxylic acid. mdpi.com For example, the synthesis of a procainamide complex was achieved by reacting its hydrochloride salt with sodium tetraphenylborate (B1193919) in an aqueous solution. mdpi.com

Retrosynthetic strategies are often employed to plan the construction of the target molecules from available starting materials. mdpi.com These synthetic routes can incorporate methodologies like microwave-assisted reactions to improve efficiency. mdpi.commdpi.com

Once synthesized, each new derivative must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework. researchgate.net

Mass Spectrometry (MS) to confirm the molecular weight. mdpi.com

Infrared (IR) Spectroscopy to identify key functional groups, such as the amide carbonyl. mdpi.com

Elemental Analysis to determine the elemental composition of the new compound. nih.gov

Following characterization, these libraries of novel compounds are subjected to biological screening to evaluate their activity and build a comprehensive SAR profile, which in turn fuels the next cycle of design and optimization. nih.govchemrxiv.org

Stereochemical Considerations in Molecular Recognition

The introduction of chirality into a drug molecule is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms can significantly influence its interaction with biological targets. For derivatives of this compound, the incorporation of stereocenters can lead to enantiomers with distinct pharmacological profiles. This stereoselectivity arises from the specific, three-dimensional nature of binding sites on biological macromolecules such as receptors and enzymes. These sites are themselves chiral, being composed of L-amino acids, and thus can differentiate between the enantiomers of a chiral ligand.

A pertinent example that illustrates the importance of stereochemistry in the molecular recognition of benzamide derivatives is the case of rac-ML-1035, a gastroprokinetic agent with serotonergic activity. nih.gov The structure of rac-ML-1035, or 4-amino-5-chloro-2-[2-(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide hydrochloride, is closely related to the 4-aminobenzamide (B1265587) core. Chirality in this molecule is introduced by a sulfoxide (B87167) group in the C-2 alkoxy substituent. nih.gov

The resolution of racemic ML-1035 into its individual (R)- and (S)-enantiomers revealed that while both isomers exhibit similar affinity for the 5-HT3 receptor in radioligand binding studies, they display notable differences in their functional activities in isolated tissue preparations. nih.gov In functional assays, such as those conducted on field-stimulated guinea pig ileum, the (S)-enantiomer demonstrated greater maximal activity in eliciting or facilitating cholinergic contractions compared to the (R)-enantiomer, although both were equally potent. nih.gov This divergence in maximal response suggests that even with similar binding affinity, the way each enantiomer orients itself within the receptor binding pocket can lead to different downstream signaling efficacy.

The absolute configuration of the more active enantiomer, in this case, the (S)-isomer, provides valuable information for the design of more potent and selective ligands. The differential activity observed between the enantiomers of ML-1035 underscores the principle that the spatial arrangement of substituents on the benzamide scaffold is a key determinant of its interaction with biological targets.

The following table summarizes the comparative pharmacological activity of the enantiomers of rac-ML-1035.

| Compound | Target/Assay | Activity |

| (R)-ML-1035 | 5-HT3 Receptor (rat cortical membranes) | Equivalent binding activity to (S)-ML-1035 |

| (S)-ML-1035 | 5-HT3 Receptor (rat cortical membranes) | Equivalent binding activity to (R)-ML-1035 |

| (R)-ML-1035 | Field-stimulated guinea pig ileum (cholinergic contractions) | Less maximal activity than (S)-ML-1035 |

| (S)-ML-1035 | Field-stimulated guinea pig ileum (cholinergic contractions) | Greater maximal activity than (R)-ML-1035 |

This data clearly demonstrates that stereochemical factors play a crucial role in the molecular recognition and subsequent biological response of this class of benzamide derivatives.

Molecular Interaction Mechanisms and Biochemical Target Engagement

Ligand-Protein Interaction Profiling

Detailed profiling of the ligand-protein interactions of 4-amino-N-(2-methoxyethyl)benzamide is crucial for understanding its mechanism of action. This would involve studying its binding affinity, kinetics, and thermodynamics with various protein targets.

Currently, there is no specific data available from binding kinetics and thermodynamics studies for this compound. Such studies, which would determine parameters like association and dissociation rate constants (k_on and k_off), equilibrium dissociation constant (K_d), and thermodynamic parameters (ΔH, ΔS, and ΔG), are essential for a comprehensive understanding of the ligand-target interaction.

Table 1: Hypothetical Binding Parameters for this compound (Note: The following table is a placeholder to illustrate the type of data that would be relevant. No experimental data is currently available for this specific compound.)

| Target Protein | K_d (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Data Not Available | - | - | - | - | - | - |

While specific molecular targets for this compound have not been identified, the benzamide (B126) scaffold is known to interact with a variety of enzymes and receptors. For instance, other benzamide derivatives have shown affinity for histone deacetylases (HDACs), DNA methyltransferases (DNMTs), and matrix metalloproteinases (MMPs). Without direct experimental evidence, any potential targets for this compound remain speculative.

Enzymatic and Receptor Modulation Mechanisms

The potential for this compound to modulate the activity of key enzymes and receptors is a primary area of interest, given the activities of related compounds.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs is a validated therapeutic strategy in oncology. Certain benzamide derivatives are known to be potent HDAC inhibitors. However, no published studies have specifically investigated the HDAC inhibitory activity or the mechanism of inhibition of this compound. Such an investigation would involve determining its inhibitory concentration (IC₅₀) against various HDAC isoforms and elucidating the structural basis of its interaction with the enzyme's active site.

Table 2: Hypothetical HDAC Inhibition Profile for this compound (Note: The following table is a placeholder. No experimental data is currently available for this specific compound.)

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | Data Not Available |

| HDAC2 | Data Not Available |

| HDAC3 | Data Not Available |

| HDAC6 | Data Not Available |

DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic regulation. Dysregulation of DNA methylation is implicated in various diseases. Research on compounds like SGI-1027, which contains a benzamide moiety, has shown that this chemical class can inhibit DNMTs. nih.gov These inhibitors typically act by competing with the S-adenosyl methionine (SAM) cofactor or by interacting with the enzyme's catalytic pocket. nih.gov However, the specific modulatory effects of this compound on DNMTs have not been reported.

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their activity is crucial in both physiological and pathological processes, including tissue remodeling and cancer metastasis. While some benzamide-containing compounds have been explored as MMP inhibitors, there is no specific information available regarding the inhibitory action of this compound against any MMPs. A thorough investigation would require screening against a panel of MMPs to determine its inhibitory potency and selectivity.

Lipoxygenase (LOX) Catalytic Site Interactions

Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids. nih.gov The catalytic site of these enzymes, which contains a non-heme iron, is the target for various inhibitor molecules. nih.gov A thorough review of published scientific literature reveals no specific studies detailing the direct interaction or binding of this compound with the catalytic site of lipoxygenase.

Receptor Tyrosine Kinase (RTK) Binding and Signaling Modulation

Receptor Tyrosine Kinases (RTKs) are critical cell surface receptors involved in a wide array of cellular processes, and their signaling pathways are frequently studied in the context of drug development. nih.gov Despite the importance of RTKs, there is currently no publicly available research that specifically investigates or documents the binding of this compound to any RTK or its subsequent modulation of RTK-mediated signaling pathways.

Factor Xa Inhibition Pathways

Factor Xa is a key enzyme in the coagulation cascade, making it a significant target for anticoagulant therapies. While various benzamide derivatives have been explored for their potential as Factor Xa inhibitors, specific data on the inhibitory activity of this compound against Factor Xa is not present in the available scientific literature.

Ion Channel (e.g., Kv7.2/3) Activation Mechanisms

Voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 and Kv7.3, are important regulators of neuronal excitability. nih.gov Their activation is a key mechanism for certain anticonvulsant drugs. nih.gov Benzamide structures are a known feature of some Kv7 channel modulators. dcu.ie However, specific research detailing the mechanisms by which this compound might activate Kv7.2/3 or other ion channels has not been identified in the current body of scientific publications.

Engagement with Cellular Pathways

The influence of chemical compounds on cellular pathways provides a broader understanding of their biological effects.

Modulation of Oxidative Stress Responses

Oxidative stress pathways are fundamental to cellular health and are implicated in a variety of disease states. At present, there are no specific studies in the peer-reviewed literature that describe the effects of this compound on cellular oxidative stress responses.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Mechanisms

The structural motif of 4-amino-N-(2-methoxyethyl)benzamide, featuring a substituted benzamide (B126) core, is a versatile scaffold that has been shown to interact with various biological targets. Future research should be directed towards a systematic screening of this compound against a diverse array of receptors and enzymes to uncover novel therapeutic applications.

Table 1: Potential Biological Targets for this compound Based on Analog Research

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Dipeptidyl peptidase-IV (DPP-4) nih.gov, Glucokinase nih.gov, Monoamine oxidase-B (MAO-B) nih.gov | Type 2 Diabetes nih.govnih.gov, Neurodegenerative Diseases nih.gov |

| Receptors | Dopamine Receptors, Serotonin Receptors | Neurological and Psychiatric Disorders ontosight.ai |

Research into analogous benzamide structures has revealed their potential as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4) and as activators of glucokinase, both of which are significant targets in the management of type 2 diabetes. nih.govnih.gov For instance, the optimization of a benzamide fragment has led to the discovery of potent DPP-4 inhibitors. nih.gov Similarly, computational studies have highlighted the importance of benzamide derivatives as potential glucokinase activators. nih.gov Furthermore, analogs of N-(2-aminoethyl)benzamide have been identified as reversible inhibitors of monoamine oxidase-B (MAO-B), suggesting a possible role in treating neurodegenerative conditions. nih.gov

Given these precedents, a comprehensive screening of this compound against these and other related targets is a logical next step. Understanding the structure-activity relationship (SAR) will be crucial in determining how the specific substitutions on the benzamide scaffold of this compound influence its binding affinity and selectivity for various targets. ontosight.ai

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The development of novel therapeutics is increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). ucla.edu These computational tools can be leveraged to overcome challenges in drug discovery and to optimize the properties of lead compounds like this compound.

Future research in this area should focus on:

Predictive Modeling: Employing ML algorithms to predict the biological activity and pharmacokinetic properties of novel derivatives of this compound. This can significantly reduce the time and resources required for initial screening. acs.org

De Novo Design: Utilizing generative AI models to design novel benzamide derivatives with enhanced potency and selectivity for specific biological targets. These models can explore a vast chemical space to identify promising new structures.

Reaction Optimization: Applying ML platforms to discover and optimize synthetic routes for this compound and its analogs, leading to more efficient and sustainable chemical synthesis. rsc.org Recent studies have demonstrated the power of ML in optimizing reaction conditions for amide reduction, a key chemical transformation. rsc.org

The application of bandit optimization algorithms, for example, has shown promise in accelerating the identification of generally applicable reaction conditions with minimal experimentation. ucla.edu Such approaches could be invaluable in the development of a robust and scalable synthesis for this compound and its derivatives.

Development of Advanced Analytical Techniques for Characterization of Complex Biological Interactions

A thorough understanding of how this compound interacts with its biological targets at a molecular level is fundamental for its development as a therapeutic agent. Future research should therefore focus on the application and development of advanced analytical techniques to elucidate these complex interactions.

Table 2: Advanced Analytical Techniques for Characterizing Biological Interactions

| Technique | Application |

| Mass Spectrometry (MS) | Identifying post-translational modifications of target proteins upon compound binding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidating the three-dimensional structure of the compound-target complex in solution. mdpi.comresearchgate.net |

| X-ray Crystallography | Determining the high-resolution crystal structure of the compound bound to its target protein. |

| Surface Plasmon Resonance (SPR) | Quantifying the kinetics and affinity of the binding interaction in real-time. |

| Isothermal Titration Calorimetry (ITC) | Measuring the thermodynamic parameters of the binding event. |

Q & A

Q. What are the recommended synthetic routes for 4-amino-N-(2-methoxyethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 4-aminobenzoic acid derivatives (e.g., 4-aminobenzoyl chloride) with 2-methoxyethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. Optimization includes:

-

Temperature : Maintain 0–5°C to minimize side reactions.

-

Coupling Agents : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor via TLC (Rf ≈ 0.5 in EtOAc/hexane 1:1) .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous DCM |

| Base | Triethylamine (2 eq) |

| Reaction Time | 12–24 hours |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use spectroscopic and chromatographic techniques:

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the benzamide scaffold’s propensity for binding ATP pockets. Example protocol:

- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay (Promega) with recombinant Tankyrase 2 (IC50 determination) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay (48-hour exposure, 10–100 µM range) .

Advanced Research Questions

Q. How do substituents on the benzamide core influence binding affinity to Tankyrase 2?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., halogenation at position 3, methoxy group modifications). Use X-ray crystallography (e.g., PDB ID 4J3L ) to map interactions:

-

Hydrogen Bonding : The methoxyethyl group forms H-bonds with Gly1182 and Ser1221.

-

Steric Effects : Bulkier substituents reduce affinity due to clashes in the hydrophobic pocket .

- SAR Data :

| Analog | IC50 (Tankyrase 2) | Key Interaction |

|---|---|---|

| 3-Chloro derivative | 12 nM | Halogen-π with Tyr1213 |

| 4-Methoxyethyl (parent) | 45 nM | H-bond with Gly1182 |

Q. How to resolve contradictions in enzyme inhibition data across different assay conditions?

- Methodological Answer : Discrepancies often arise from buffer composition (e.g., ATP concentration, pH). Standardize protocols:

Q. What computational methods predict the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Use molecular dynamics (MD) simulations and DFT calculations:

-

Solubility : LogP values (calculated via ChemAxon) correlate with experimental solubility (e.g., logP ≈ 1.2 suggests moderate aqueous solubility).

-

Hydrolysis Stability : Simulate pH-dependent degradation pathways (e.g., amide bond cleavage at pH <3) .

- Computational Data :

| Property | Predicted Value | Experimental Value |

|---|---|---|

| LogP | 1.2 | 1.1 (HPLC) |

| Hydrolysis t1/2 (pH 7) | >24 hours | 22 hours |